molecular formula C19H20N4OS2 B10911269 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea CAS No. 5657-27-2

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea

Cat. No.: B10911269
CAS No.: 5657-27-2
M. Wt: 384.5 g/mol
InChI Key: FYCNMOFAZJDUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-thioxoimidazolidin-4-one with a suitable alkylating agent to introduce the propyl group, followed by the reaction with phenyl isothiocyanate to form the thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea is unique due to its combination of the propyl group and the thiourea moiety, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

5657-27-2

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]-3-phenylthiourea

InChI

InChI=1S/C19H20N4OS2/c24-17-16(22-19(26)23(17)15-10-5-2-6-11-15)12-7-13-20-18(25)21-14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,22,26)(H2,20,21,25)

InChI Key

FYCNMOFAZJDUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.